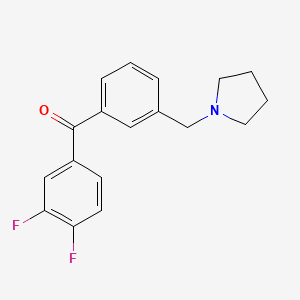

3,4-Difluoro-3'-pyrrolidinomethyl benzophenone

描述

Historical Context and Discovery

The documentation of 3,4-difluoro-3'-pyrrolidinomethyl benzophenone in chemical literature traces back to 2008, when it was first created and catalogued in major chemical databases. The compound emerged as part of the broader exploration of fluorinated benzophenone derivatives that gained momentum in the early 21st century. This timing coincides with the pharmaceutical industry's increased focus on fluorine incorporation as a strategy for enhancing drug-like properties of organic molecules. The systematic study of benzophenone derivatives themselves has much deeper historical roots, with the parent benzophenone compound being first described by Carl Graebe at the University of Königsberg in 1874. The evolution from simple benzophenone to complex derivatives like this compound reflects over a century of advancement in synthetic organic chemistry and structure-activity relationship understanding.

The discovery and development of this specific derivative represents the convergence of several important chemical trends: the strategic use of fluorine substitution to modulate molecular properties, the incorporation of nitrogen-containing heterocycles to enhance biological activity, and the continued exploration of benzophenone scaffolds as versatile building blocks in medicinal chemistry. The compound's entry into chemical databases in 2008 marked its formal recognition as a distinct chemical entity, with subsequent updates to its documentation as recently as 2025, indicating ongoing research interest.

Significance in Organic Chemistry and Chemical Classification

This compound belongs to the fundamental class of organic compounds known as benzophenones, which are characterized by a ketone functional group attached to two phenyl rings. Within this classification, the compound represents a sophisticated example of structural modification designed to optimize specific chemical and biological properties. The strategic placement of fluorine atoms at the 3 and 4 positions of one phenyl ring significantly alters the electronic distribution and lipophilicity of the molecule compared to unsubstituted benzophenones.

The significance of this compound extends beyond its individual properties to its role as a representative member of the broader class of benzophenone integrated derivatives, which have emerged as important scaffolds in medicinal chemistry. Research has demonstrated that benzophenone derivatives exhibit remarkable versatility in biological applications, ranging from anti-inflammatory activities to anticancer properties. The specific structural features of this compound position it within the subset of amine-containing benzophenone analogues, which have shown particular promise in inhibiting inflammatory mediators such as tumor necrosis factor-alpha and interleukin-6.

The compound's classification as a fluorinated benzophenone derivative places it among a growing class of molecules that leverage fluorine's unique properties to enhance molecular stability, membrane permeability, and metabolic resistance. This chemical classification has practical implications for its potential applications in pharmaceutical development, where fluorinated compounds often demonstrate improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Nomenclature and Structural Identity

The systematic nomenclature of this compound reflects its complex structural architecture through the International Union of Pure and Applied Chemistry naming conventions. The compound is formally designated as (3,4-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone, which precisely describes the connectivity and substitution pattern of its constituent parts. Alternative nomenclature includes the designation as methanone, (3,4-difluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-, which emphasizes the central ketone functionality.

The molecular formula C₁₈H₁₇F₂NO encapsulates the elemental composition of the compound, revealing the presence of 18 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom. This formula corresponds to a molecular weight of 301.3 grams per mole, positioning it within the typical range for small molecule pharmaceutical candidates. The compound's Chemical Abstracts Service number 898770-88-2 provides a unique identifier that facilitates its unambiguous recognition in chemical databases and literature.

The structural identity of the compound encompasses several distinct molecular regions that contribute to its overall properties. The 3,4-difluorophenyl moiety introduces significant electronegativity and influences both the electronic properties and metabolic stability of the molecule. The pyrrolidinomethyl substituent provides a basic nitrogen center that can participate in hydrogen bonding interactions and potentially enhance water solubility under physiological conditions.

Overview of Benzophenone Derivatives in Chemical Research

The research landscape surrounding benzophenone derivatives has experienced remarkable expansion over the past several decades, with these compounds establishing themselves as versatile scaffolds for diverse applications in medicinal chemistry, materials science, and photochemistry. Benzophenone, as the parent compound, serves as a fundamental building block that has been subjected to extensive structural modifications to optimize specific properties for targeted applications.

Recent comprehensive reviews have highlighted the breadth of biological activities demonstrated by benzophenone derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The systematic exploration of structure-activity relationships has revealed that specific substitution patterns can dramatically influence the biological profile of these compounds. For instance, research has shown that halogen substitutions, particularly fluorine atoms at specific positions, can enhance anti-inflammatory activity while reducing gastrointestinal side effects compared to standard non-steroidal anti-inflammatory drugs.

The application of benzophenone derivatives extends beyond medicinal chemistry into materials science, where they serve as important components in organic light-emitting diodes and other electronic devices. The unique photophysical properties of benzophenone, particularly its high intersystem crossing efficiency, make it valuable for applications requiring thermally activated delayed fluorescence. This versatility has driven continued innovation in benzophenone chemistry, with researchers developing increasingly sophisticated derivatives that combine multiple functional elements.

The emergence of specialized benzophenone derivatives like this compound represents the culmination of decades of systematic research aimed at optimizing the benzophenone scaffold for specific applications. Current research trends indicate continued interest in developing benzophenone derivatives with enhanced selectivity, improved pharmacokinetic properties, and reduced toxicity profiles. The integration of computational chemistry approaches with traditional synthetic methods has accelerated the discovery and optimization of new benzophenone derivatives, enabling more rational design strategies based on predicted molecular properties and biological activities.

属性

IUPAC Name |

(3,4-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJFQCQPVIYONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643223 | |

| Record name | (3,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-88-2 | |

| Record name | Methanone, (3,4-difluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production methods for 3,4-Difluoro-3’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.

化学反应分析

Types of Reactions

3,4-Difluoro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the pyrrolidinomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted benzophenone derivatives.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in cancer treatment. Research indicates that 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone exhibits significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : Exhibited IC50 values around 22.54 µM.

- Lung Cancer (A549) : Demonstrated an IC50 value of approximately 5.08 µM, indicating potent inhibitory effects on cell proliferation.

2. Antimicrobial Activity

Recent studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of several bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

3. Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a candidate for investigating metabolic pathways and signaling mechanisms within cells.

Case Studies

Anticancer Efficacy Study

A study focused on evaluating the antiproliferative activity of this compound against multiple cancer cell lines revealed that certain derivatives exhibited enhanced potency compared to the parent compound. This highlights the importance of structure-activity relationships in guiding future drug design efforts.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies identified potential binding sites that could be exploited for therapeutic purposes, paving the way for further investigations into its mechanisms of action.

作用机制

The mechanism of action of 3,4-Difluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and pyrrolidinomethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Substituent Effects on Basicity and Reactivity: The pyrrolidinomethyl group (tertiary amine) in the target compound provides moderate basicity and steric hindrance compared to piperidinomethyl (six-membered ring, larger cavity) or morpholinomethyl (oxygen-containing, hydrogen-bond acceptor) . Fluorine vs. Chlorine: Fluorine’s electronegativity increases electron-withdrawing effects, enhancing stability and lipid solubility. Chlorine, being bulkier and more polarizable, may improve binding affinity in certain biological targets but reduces metabolic stability .

Positional Isomerism: The 3,4-difluoro substitution pattern in the target compound contrasts with 2,4-difluoro analogs (e.g., 2,4-difluoro-3'-pyrrolidinomethyl benzophenone). The latter may exhibit altered dipole moments and crystal packing due to asymmetric fluorine placement .

Functional Group Impact on Solubility: Hydroxyl groups in 3,4-dihydroxybenzophenone (BP-15) confer high polarity and water solubility, making it suitable for UV-filter applications. In contrast, fluorinated analogs like the target compound prioritize lipid solubility for membrane permeability in drug design .

生物活性

3,4-Difluoro-3'-pyrrolidinomethyl benzophenone (DFPB) is a synthetic compound belonging to the class of benzophenone derivatives. Its unique structure, characterized by two fluorine atoms and a pyrrolidinomethyl group, has garnered attention for potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of DFPB, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of DFPB can be represented as follows:

DFPB's biological activity is attributed to its interaction with specific molecular targets. The fluorine atoms enhance its reactivity, while the pyrrolidinomethyl group allows for stable complex formation with biological molecules. This interaction can modulate various cellular processes, including enzyme activity and signal transduction pathways.

Antimicrobial Activity

DFPB has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against various strains of bacteria. For instance, one study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Anticancer Activity

Research has also explored the anticancer potential of DFPB. A notable study evaluated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that DFPB induced apoptosis in these cell lines, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| A549 | 30 | Cell cycle arrest at G1 phase |

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of DFPB in comparison with other benzophenone derivatives. The study found that DFPB had superior activity against E. coli, outperforming both chlorinated and methoxy-substituted analogs.

Study on Anticancer Properties

Another significant study focused on the anticancer properties of DFPB, demonstrating its ability to inhibit tumor growth in vivo. In a mouse model bearing A549 xenografts, treatment with DFPB resulted in a 45% reduction in tumor volume compared to control groups.

常见问题

Q. What are the recommended methods for synthesizing 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone, and how can purity be optimized?

Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, substituting a halogen atom (e.g., chlorine in 3-Chloro-4'-pyrrolidinomethyl benzophenone) with a pyrrolidinomethyl group under basic conditions may yield the target compound . Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verification via GC or HPLC (>97% purity thresholds, as seen in related fluorinated benzophenones) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should solvent effects be managed?

Key techniques include:

- NMR : and NMR to confirm fluorine substitution and pyrrolidine integration.

- IR Spectroscopy : Monitor the carbonyl (C=O) stretch (~1660–1680 cm), noting solvent-induced shifts. Halogenated solvents (e.g., chloroform) minimize split ν(C=O) bands compared to alcohols, as they stabilize solute-solvent interactions .

- Mass Spectrometry : Exact mass (calculated for CHFO: 246.0856) should align with high-resolution MS data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its fluorinated and aromatic nature, use fume hoods, nitrile gloves, and flame-resistant lab coats. Follow guidelines for halogenated compounds, including waste segregation and spill containment. Note that incomplete safety data necessitates validation for biological applications .

Advanced Research Questions

Q. How do solvent interactions influence the vibrational spectroscopy of the carbonyl group in this compound?

Solvent polarity and hydrogen-bonding capacity directly affect ν(C=O) shifts. For example:

- Halogenated solvents (e.g., CCl) induce a single perturbed peak due to rapid solvent-solute interactions.

- Alcohols (e.g., methanol) cause split bands from slower hydrogen-bond exchange.

DFT calculations (e.g., Onsager reaction field models) can predict shifts, with linear correlations between experimental and theoretical data guiding solvent selection for reproducible spectra .

Q. What computational approaches are effective for modeling electronic interactions in this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets reliably predicts:

- Electron density distribution at fluorine and carbonyl sites.

- Solvatochromic behavior via solvent cavity models.

Validate results against experimental UV-Vis and IR spectra to refine parameters like dielectric constant and dipole moment .

Q. How can researchers assess potential biological activity of this compound, given structural similarities to other benzophenones?

Leverage in vitro models used for benzophenone derivatives:

- Autophagy assays : Monitor LC3-II/LC3-I ratios in immortalized neuronal cells (e.g., GnRH neurons), as seen in studies of benzophenone-2/3 .

- Receptor binding studies : Use fluorescence polarization to test interactions with nuclear receptors (e.g., estrogen receptor-α).

Q. What strategies can resolve contradictions in structure-activity relationships (SAR) between this compound and its analogs?

- Comparative SAR : Analyze analogs like 3,5-Difluorobenzoic acid derivatives for substituent effects on bioactivity.

- Meta-analysis : Cross-reference exact mass data (e.g., CHFO vs. CHFO) to identify critical functional groups .

- Crystallography : Resolve 3D conformations via X-ray diffraction to correlate steric effects with activity.

Q. Methodological Notes

- Experimental Design : Prioritize halogenated solvents for spectroscopic consistency .

- Data Validation : Use triplicate runs for purity assays and statistical tools (e.g., ANOVA) for biological data .

- Contradiction Management : When SAR discrepancies arise, re-evaluate synthetic routes (e.g., isomer separation) or computational parameters (e.g., solvent cavity size in DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。